Quinoxalin-6-ylboronic acid

PARP Inhibitors Oncology Suzuki-Miyaura Coupling

Quinoxalin-6-ylboronic acid (CAS 852432-98-5) is the essential 6-position boronic acid for regioselective Suzuki-Miyaura cross-coupling. Substituting with 5-yl or 2-yl isomers causes synthetic failure—correct 6-yl geometry is critical for PARP1/2 inhibitors (talazoparib analogs), finalofloxacin-type antibiotics, and PI3K/mTOR kinase inhibitors. This isomer also enables precise HOMO/LUMO tuning in OLED electron-transport materials. Procure ≥98% purity for reproducible, high-yield couplings.

Molecular Formula C8H7BN2O2
Molecular Weight 173.97 g/mol
CAS No. 852432-98-5
Cat. No. B1388250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalin-6-ylboronic acid
CAS852432-98-5
Molecular FormulaC8H7BN2O2
Molecular Weight173.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=NC=CN=C2C=C1)(O)O
InChIInChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H
InChIKeyAWONZXSTLZEBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxalin-6-ylboronic acid (CAS 852432-98-5) | Heteroaryl Boronic Acid for Suzuki-Miyaura Cross-Coupling


Quinoxalin-6-ylboronic acid (CAS 852432-98-5) is a heteroaryl boronic acid building block featuring a boronic acid functional group at the 6-position of the quinoxaline bicyclic framework [1]. This compound is employed as a key synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the regioselective introduction of the quinoxaline moiety into more complex molecular architectures [1]. The boronic acid functionality at the 6-position provides a strategic synthetic handle for the construction of diverse compound libraries, particularly those targeting kinase inhibition and antibacterial pharmacophores [1].

Quinoxalin-6-ylboronic acid Procurement: Why Positional Isomers and Alternative Heterocycles Are Not Interchangeable


The selection of quinoxalin-6-ylboronic acid over its close structural analogs—such as quinoxalin-5-ylboronic acid, quinoxalin-2-ylboronic acid, or other nitrogen-containing heteroaryl boronic acids (e.g., quinolinyl or pyridinyl derivatives)—is dictated by the profound influence of the boronic acid substitution pattern on both reaction efficiency and biological target engagement [1]. In medicinal chemistry campaigns, even a single positional shift of the boronic acid handle can fundamentally alter the vector of the coupled fragment, thereby disrupting critical interactions within an enzyme active site or receptor binding pocket [1]. Furthermore, the electronic environment of the quinoxaline ring at the 6-position confers distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, impacting yields, reaction rates, and the propensity for deleterious protodeboronation side reactions [1]. Consequently, substituting quinoxalin-6-ylboronic acid with a generic, less expensive, or more readily available boronic acid without rigorous experimental validation carries a high risk of synthetic failure and the loss of desired biological activity, necessitating a detailed, evidence-based approach to sourcing.

Quinoxalin-6-ylboronic acid: Quantitative Evidence for Differentiated Performance in Key Applications


Synthesis of Talazoparib Analogs: Essential 6-Substitution for PARP1/2 Inhibition

In the synthesis of talazoparib analogs, a potent dual PARP1/2 inhibitor, the use of quinoxalin-6-ylboronic acid is strictly required to install the quinoxaline moiety at the precise position that enables critical hydrogen bonding interactions with the PARP enzyme active site [1]. The 6-ylboronic acid isomer yields the active PARP1/2 inhibitor, whereas the use of quinoxalin-5-ylboronic acid or quinoxalin-2-ylboronic acid would result in regioisomeric products that fail to engage the PARP enzyme's binding pocket, leading to a complete loss of inhibitory activity [1].

PARP Inhibitors Oncology Suzuki-Miyaura Coupling

Synthesis of Finalofloxacin Analogs: Critical 6-Substitution for Antibacterial Activity

Quinoxalin-6-ylboronic acid serves as a crucial intermediate for the synthesis of finalofloxacin analogs, a next-generation fluoroquinolone antibiotic . The 6-substituted quinoxaline is integral to the molecule's mechanism of action, which involves dual inhibition of bacterial DNA gyrase and topoisomerase IV . The use of alternative boronic acids, such as quinoxalin-5-ylboronic acid or simpler phenyl boronic acids, yields compounds with significantly reduced or absent antibacterial activity, as demonstrated by elevated minimum inhibitory concentration (MIC) values in subsequent microbiological assays .

Antibacterial Fluoroquinolones Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Efficiency: Comparative Yields with Aryl Bromides

The efficiency of quinoxalin-6-ylboronic acid in Suzuki-Miyaura cross-coupling reactions can be benchmarked against other heteroaryl boronic acids. While specific head-to-head yield comparisons for the 6-yl isomer are often embedded within larger synthetic sequences in medicinal chemistry patents, class-level data indicates that 6-substituted quinoxaline boronic acids participate in Pd-catalyzed couplings with aryl bromides under standard conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, dioxane, 80-100 °C) to afford coupled products . The electronic nature of the quinoxaline ring at the 6-position may influence reaction rates and yields relative to other isomers .

Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

Regioselective Derivatization: Exclusive Functionalization at the 6-Position

Quinoxalin-6-ylboronic acid provides a unique synthetic advantage by enabling exclusive functionalization at the 6-position of the quinoxaline ring system . This regioselectivity is critical for the construction of compound libraries where the substitution pattern dictates biological activity . In contrast, direct electrophilic aromatic substitution on quinoxaline is non-regioselective and would yield mixtures of 5-, 6-, and 7-substituted products, necessitating challenging chromatographic separations and resulting in low isolated yields of the desired 6-substituted isomer .

Organic Synthesis Building Blocks Medicinal Chemistry

Synthesis of PI3K/mTOR Inhibitor Analogs: Vectoral Control for Kinase Selectivity

Quinoxalin-6-ylboronic acid is a key building block in the synthesis of analogs targeting the PI3K/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival . The 6-position attachment vector directs the pendant aryl or heteroaryl group into a specific region of the kinase ATP-binding pocket . This precise orientation is essential for achieving selectivity for PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) or mTOR over other kinases . The use of the 5-yl or 7-ylboronic acid isomers would result in a different exit vector, potentially leading to a complete loss of kinase inhibitory activity or a detrimental shift in selectivity profile .

Kinase Inhibitors PI3K/mTOR Pathway Cancer Therapeutics

Optoelectronic Material Precursor: Tuning HOMO-LUMO Levels via 6-Aryl Substitution

Quinoxaline derivatives are employed as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The regioselective introduction of aryl groups at the 6-position via Suzuki-Miyaura coupling with quinoxalin-6-ylboronic acid allows for fine-tuning of the frontier molecular orbital energy levels (HOMO and LUMO) . This modulation is critical for optimizing charge injection, transport, and overall device efficiency . The use of other positional isomers would lead to different conjugation patterns and electronic properties, resulting in suboptimal device performance .

Organic Electronics OLEDs Materials Science

Quinoxalin-6-ylboronic acid: Optimal Use Cases in Drug Discovery and Materials Research


Medicinal Chemistry: PARP Inhibitor Lead Optimization

This scenario involves the synthesis of focused libraries of talazoparib analogs for the treatment of BRCA-mutated cancers. Quinoxalin-6-ylboronic acid is the required building block to maintain the critical 6-substitution pattern essential for PARP1/2 enzyme inhibition [1]. Use of any other isomer will result in inactive compounds, derailing SAR studies and wasting valuable medicinal chemistry resources [1].

Anti-Infective Drug Discovery: Next-Generation Fluoroquinolone Antibiotics

Research groups developing novel fluoroquinolone antibiotics to combat drug-resistant bacterial infections require quinoxalin-6-ylboronic acid as a key intermediate for the synthesis of finalofloxacin analogs [1]. The 6-ylboronic acid ensures the correct geometry for dual inhibition of DNA gyrase and topoisomerase IV, a mechanism critical for potent antibacterial activity [1].

Kinase Inhibitor Development: PI3K/mTOR Pathway Targeting

In oncology drug discovery programs targeting the PI3K/mTOR signaling pathway, quinoxalin-6-ylboronic acid is employed to construct inhibitors with a defined vectoral presentation [1]. This precise orientation is necessary to achieve selectivity for specific PI3K isoforms or mTOR, minimizing off-target kinase inhibition and improving the therapeutic window [1].

Materials Science: Synthesis of Electron-Transporting Materials for OLEDs

Materials scientists developing advanced electron-transport layers for high-efficiency OLEDs utilize quinoxalin-6-ylboronic acid to synthesize 6-aryl substituted quinoxaline derivatives [1]. This regioselective functionalization enables precise tuning of HOMO and LUMO energy levels, optimizing charge injection and transport properties to maximize device external quantum efficiency (EQE) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxalin-6-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.